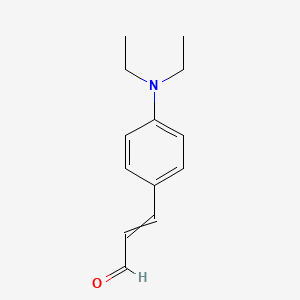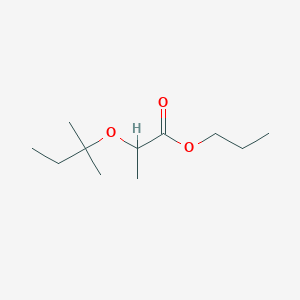
Propyl 2-(2-methylbutan-2-yloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- involves the etherification of ethyl (S)-lactate with isoamylene, followed by transesterification . The reaction conditions typically include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to olfactory receptors, thereby triggering a sensory response that results in the perception of its floral odor . The exact molecular pathways and targets involved in its biological activities are still under investigation .
Comparaison Avec Des Composés Similaires
Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- can be compared with other similar compounds such as:
Linalyl acetate: Similar to linalool, linalyl acetate has a floral scent but is an ester of linalool.
Ethyl (S)-lactate: This compound is a precursor in the synthesis of propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- and shares some structural similarities.
These comparisons highlight the unique structural features and applications of propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- in various fields .
Propriétés
Formule moléculaire |
C11H22O3 |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
propyl 2-(2-methylbutan-2-yloxy)propanoate |
InChI |
InChI=1S/C11H22O3/c1-6-8-13-10(12)9(3)14-11(4,5)7-2/h9H,6-8H2,1-5H3 |
Clé InChI |
KPUAQAYQMYWKBV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C(C)OC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-](/img/structure/B15284982.png)
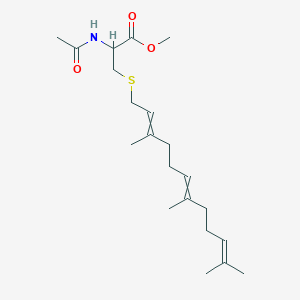
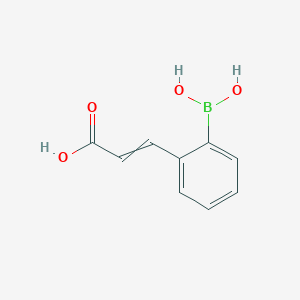
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15285000.png)
![2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B15285013.png)
![cis-(1R,3R)-1,2,3,4-Tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride](/img/structure/B15285020.png)
![Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate](/img/structure/B15285024.png)
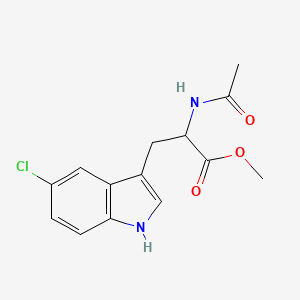
![(2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B15285036.png)
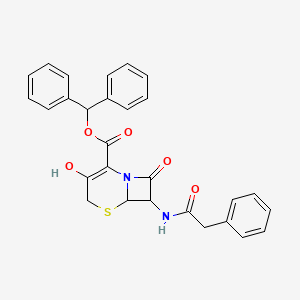
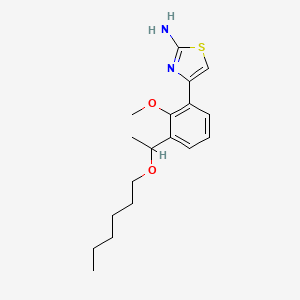
![2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol](/img/structure/B15285073.png)
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
